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Compound of Interest

Compound Name: 2-amino-N,N-dimethylacetamide

Cat. No.: B112170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-N,N-dimethylacetamide from

N-tert-butoxycarbonyl glycine (Boc-glycine). The process involves a two-step reaction

sequence: the coupling of Boc-glycine with dimethylamine to form the intermediate, N-Boc-2-
amino-N,N-dimethylacetamide (Boc-Gly-N(Me)₂), followed by the acidic deprotection of the

Boc group to yield the final product. This guide provides detailed experimental protocols,

quantitative data, and visual workflows to support researchers in the successful synthesis of

this valuable chemical intermediate.

Reaction Overview
The synthesis proceeds in two key stages:

Amide Coupling: Boc-glycine is coupled with dimethylamine in the presence of a coupling

agent to form the corresponding N,N-dimethylamide. Common coupling agents for this

transformation include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based

reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-

oxid hexafluorophosphate).

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the

intermediate, Boc-Gly-N(Me)₂, under acidic conditions to afford the final product, 2-amino-
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N,N-dimethylacetamide. Commonly used acids for this deprotection include trifluoroacetic

acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Quantitative Data Summary
The following table summarizes the quantitative data for each step of the synthesis. Please

note that yields and purity can vary depending on the specific reaction conditions and

purification methods employed.

Step Reaction
Starting
Material

Key
Reagents

Product
Typical
Yield (%)

Typical
Purity (%)

1
Amide

Coupling

Boc-

glycine

Dimethyla

mine, EDC,

HOBt

Boc-Gly-

N(Me)₂
85 - 95 >95

2

Boc

Deprotectio

n

Boc-Gly-

N(Me)₂

Trifluoroac

etic Acid

(TFA) or

4M HCl in

Dioxane

2-amino-

N,N-

dimethylac

etamide

>90 >98

Experimental Protocols
Step 1: Synthesis of N-Boc-2-amino-N,N-
dimethylacetamide (Boc-Gly-N(Me)₂)
This protocol describes the coupling of Boc-glycine with dimethylamine using EDC and HOBt.

Materials:

Boc-glycine

Dimethylamine solution (e.g., 2 M in THF or 40% in water)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of Boc-glycine (1.0 eq.) in anhydrous DCM or DMF, add HOBt

(1.2 eq.) and stir at room temperature until all solids have dissolved.

Amine Addition: Add dimethylamine solution (1.2-1.5 eq.) and DIPEA or TEA (2.0 eq.) to the

reaction mixture.

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.)

portion-wise, ensuring the temperature remains below 10 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up:

Dilute the reaction mixture with DCM or ethyl acetate.

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution

(2x), water (1x), and brine (1x).

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purification: The crude Boc-Gly-N(Me)₂ can be purified by flash column chromatography on

silica gel if necessary, although it is often of sufficient purity for the next step.
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Step 2: Synthesis of 2-amino-N,N-dimethylacetamide
This protocol describes the deprotection of Boc-Gly-N(Me)₂ using Trifluoroacetic Acid (TFA).

Materials:

N-Boc-2-amino-N,N-dimethylacetamide (Boc-Gly-N(Me)₂)

Trifluoroacetic Acid (TFA)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Dissolve Boc-Gly-N(Me)₂ (1.0 eq.) in anhydrous DCM.

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution

to a final concentration of 20-50% (v/v). A common ratio is 1:1 TFA:DCM.[1]

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the

reaction for the disappearance of the starting material by TLC or LC-MS.[2]

Work-up:

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess

TFA.

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium

bicarbonate solution until the aqueous layer is basic (to neutralize the TFA salt).

Wash the organic layer with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to obtain the final product.

Purification: The resulting 2-amino-N,N-dimethylacetamide is often obtained in high purity.

If further purification is required, distillation under reduced pressure can be performed.
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Caption: Overall workflow for the synthesis of 2-amino-N,N-dimethylacetamide.

Amide Coupling Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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